N-Methylvaline: A Technical Guide to its Chemical Properties, Structure, and Applications
N-Methylvaline: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylvaline is a derivative of the essential amino acid valine, characterized by the presence of a methyl group on the alpha-amino group. This modification imparts unique chemical and physical properties that are of significant interest in the fields of peptide chemistry, drug design, and development. The strategic incorporation of N-methylated amino acids into peptides can enhance their therapeutic potential by improving proteolytic stability, increasing cell permeability, and constraining conformational flexibility. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of N-Methylvaline, with a focus on its relevance to researchers and professionals in the life sciences.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| IUPAC Name | (2S)-3-methyl-2-(methylamino)butanoic acid | [1] |
| CAS Number | 2480-23-1 (L-form) | [1] |
| 88930-14-7 (D-form) | ||
| 2566-32-7 (DL-form) | ||
| Appearance | White to off-white powder or solid | [2] |
| Melting Point | 175-180 °C (hydrochloride salt) | [3] |
| Solubility | Water: 100 mg/mL (with sonication) | [4] |
| Optical Activity ([α]/D) | +25.0° ± 1.0° (c = 1 in 1 M HCl) | [2] |
| pKa (Carboxyl) | Not available | |
| pKa (Amino) | Not available |
Chemical Structure
The structure of N-Methylvaline is based on the valine scaffold, with a methyl group substituting one of the hydrogens of the primary alpha-amino group. This substitution to a secondary amine has significant implications for its chemical reactivity and the conformation of peptides containing it.
Caption: 2D chemical structure of N-Methyl-L-valine.
The key structural features include:
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A chiral alpha-carbon, leading to D and L enantiomers.
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An isopropyl side chain, rendering the amino acid hydrophobic.
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A secondary amine in the backbone, which influences peptide conformation and hydrogen bonding capacity.
Experimental Protocols
Synthesis of N-Methyl-L-valine
The synthesis of N-methylated amino acids can be challenging due to the potential for over-methylation and racemization. A common approach for the synthesis of N-methylated amino acids is reductive amination. While a specific protocol for the mono-methylation of L-valine to N-Methyl-L-valine is not detailed in the provided results, the Eschweiler-Clarke reaction for the synthesis of N,N-Dimethyl-L-Valine proceeds through N-Methyl-L-valine as an intermediate[5]. This suggests that controlling the stoichiometry of formaldehyde and the reaction conditions could potentially yield the mono-methylated product.
A more controlled and widely used method in the context of peptide synthesis is the use of pre-synthesized and protected N-methylated amino acids, such as Fmoc-N-methyl-L-valine.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Methyl-L-valine:
Caption: Workflow for incorporating Fmoc-N-Methyl-L-valine in SPPS.
Analytical Methods
The analysis and characterization of N-Methylvaline and peptides containing it can be performed using a variety of standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of N-Methylvaline and related peptides. Due to the polarity of the free amino acid, derivatization or the use of ion-pairing agents may be necessary for optimal retention and resolution[6].
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of N-Methylvaline and to sequence peptides containing this modified residue. Electrospray ionization (ESI) is a suitable ionization technique[7].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-Methylvaline and for confirming its incorporation into a peptide chain. The N-methyl group gives a characteristic signal in the ¹H NMR spectrum[6].
Role in Drug Development and Research
The incorporation of N-Methylvaline into peptide-based drug candidates is a strategy employed to overcome some of the inherent limitations of peptides as therapeutic agents.
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Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases to the adjacent peptide bond, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.
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Enhanced Membrane Permeability: The methylation of the amide nitrogen reduces its hydrogen bonding capacity and increases the lipophilicity of the peptide, which can lead to improved cell membrane permeability and oral bioavailability[5].
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Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, reducing the conformational flexibility of the peptide. This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
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Alzheimer's Disease Research: N-methylated amino acids have been investigated for their potential therapeutic role in Alzheimer's disease. They have been shown to inhibit the fibrillogenesis of β-amyloid peptides, a key event in the pathology of the disease. By disrupting the formation of amyloid plaques, N-Methylvaline-containing peptides may offer a novel therapeutic avenue[2].
Conceptual Signaling Pathway of N-Methylvaline in Alzheimer's Disease:
Caption: Proposed mechanism of N-Methylvaline in Alzheimer's.
Conclusion
N-Methylvaline is a valuable building block for medicinal chemists and drug developers. Its unique structural and chemical properties, arising from the methylation of the alpha-amino group, offer a powerful tool to enhance the drug-like characteristics of peptide therapeutics. The ability to improve proteolytic stability, enhance cell permeability, and modulate conformation makes N-Methylvaline a key component in the design of next-generation peptide-based drugs. Further research into the synthesis and application of N-Methylvaline and other N-methylated amino acids will undoubtedly continue to expand their role in addressing a wide range of therapeutic challenges.
References
- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cbz-N-methyl-L-valine | CAS#:42417-65-2 | Chemsrc [chemsrc.com]
- 7. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
